- Photoredox-Catalyzed Cα-H Cyanation of Unactivated Secondary and Tertiary Aliphatic Amines: Late-Stage Functionalization and Mechanistic StudiesJournal of Organic Chemistry, 2018, 83(18), 11089-11100,
Cas no 97039-63-9 (Morpholine-3-carbonitrile)
Morpholine-3-carbonitrile structure
Morpholine-3-carbonitrile
97039-63-9
C5H8N2O
112.129820823669
MFCD09863124
1023852
Morpholine-3-carbonitrile Properties
Names and Identifiers
-
- Morpholine-3-carbonitrile
- 3-Morpholinecarbonitrile
- 3-cyanomorpholine
- morpholine-3-nitrile
-
- MFCD09863124
- OTGILAPKWVHCSM-UHFFFAOYSA-N
- 1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2
- N#CC1COCCN1
Computed Properties
- 112.06400
- 1
- 3
- 0
- 8
Experimental Properties
- -0.17282
- 45.05000
- 256.0±35.0 ºC (760 Torr),
- 81.4-87.3 ºC
- 108.7±25.9 ºC,
- Soluble (288 g/l) (25 º C),
- 1.10±0.1 g/cm3 (20 ºC 760 Torr),
Morpholine-3-carbonitrile Security Information
Morpholine-3-carbonitrile Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Morpholine-3-carbonitrile Price
Morpholine-3-carbonitrile Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Acetic acid , Oxygen Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Acetonitrile ; 48 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → 60 °C; 3 h, 60 °C
Reference
- Preparation method of morpholine-3-carboxylic acid, and its application as pharmaceutical intermediate, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 20 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
Reference
- Method for preparing N-tert-butoxycarbonylmorpholine-3-carboxylic acid using 1,2-epoxypropionitrile, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite Solvents: Diethyl ether ; 30 min, < 0 °C; 30 min, < 0 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 25 min, < 0 °C; < 0 °C → 40 °C; 1 h, 40 - 43 °C
1.3 Solvents: Water ; pH 12, rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 °C; 2 h, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 9, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 25 min, < 0 °C; < 0 °C → 40 °C; 1 h, 40 - 43 °C
1.3 Solvents: Water ; pH 12, rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4, 0 °C; 2 h, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 9, rt
Reference
- A synthesis of 5-hydroxy-6-oxo-1,6-dihydropyrimidine derivatives, useful as intermediates in the preparation of pharmacologically active compounds, United States, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite ; 30 min, -15 - 0 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, -15 - 3 °C; 60 min, 3 °C → 45 °C; 45 °C → rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0.3 h, 0 - 20 °C; 2 h, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 0 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, -15 - 3 °C; 60 min, 3 °C → 45 °C; 45 °C → rt
1.3 Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0.3 h, 0 - 20 °C; 2 h, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 0 °C
Reference
- Discovery and Synthesis of HIV Integrase Inhibitors: Development of Potent and Orally Bioavailable N-Methyl PyrimidonesJournal of Medicinal Chemistry, 2007, 50(20), 4953-4975,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: 9-Azabicyclo[3.3.1]non-9-yloxy Solvents: Acetonitrile ; rt
1.2 Reagents: Methanol ; 20 s
1.2 Reagents: Methanol ; 20 s
Reference
- Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block DiversificationJournal of the American Chemical Society, 2018, 140(36), 11227-11231,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
- Oxidation of secondary amines to α-cyanoaminesTetrahedron Letters, 1985, 26(9), 1229-32,
Morpholine-3-carbonitrile Raw materials
- Benzeneseleninic Acid Anhydride
- Propanenitrile, 3-(2-aminoethoxy)-2-chloro-, hydrochloride (1:1)
- trimethylsilanecarbonitrile
Morpholine-3-carbonitrile Preparation Products
Morpholine-3-carbonitrile Related Literature
-
Nilesh Narkhede,Anjali Patel RSC Adv., 2015,5, 52801-52808
-
Adam L. Washburn,Ryan C. Bailey Analyst, 2011,136, 227-236
-
3. Enzyme mimicking inorganic hybrid Ni@MnO2 for colorimetric detection of uric acid in serum samples†Jaya Pal,Tarasankar Pal RSC Adv., 2016,6, 83738-83747
-
Siming Chen,William A. Arnold,Paige J. Novak Environ. Sci.: Water Res. Technol., 2021,7, 16-23
-
Wenhua Fu,Chuang Liu,Yu Wang,Zhendong Wang RSC Adv., 2022,12, 14183-14189
-
Christopher O. Obondi,Gary N. Lim,Brittani Churchill,Prashanth K. Poddutoori,Francis D'Souza Nanoscale, 2016,8, 8333-8344
-
Jayesh Cherusseri,Nitin Choudhary Nanoscale Horiz., 2019,4, 840-858
-
Hayato Ouchi,Takahiro Kizaki,Xu Lin,Nagahiro Hoshi,Fabien Silly,Takanori Fukushima Chem. Sci., 2018,9, 3638-3643
97039-63-9 (Morpholine-3-carbonitrile) Related Products
- 146076-26-8(a-D-Galactopyranose, 2-O-(6-deoxy-a-L-galactopyranosyl)-)
- 120849-36-7(D-Valinamide,N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-ethoxy-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-,[S-(R*,R*)]- (9CI))
- 154464-26-3(3-(Cyclopentyloxy)-4-methoxyaniline)
- 147253-67-6((R,R)-Methyl-DUPHOS)
- 134807-28-6(N-Boc-2-(aminomethyl)pyridine)
- 123266-59-1(5,7-Dibromo-2,3-dihydrobenzofuran)
- 15383-58-1(Phosphine,1,1'-(1-methyl-1,2-ethanediyl)bis[1,1-diphenyl-)
- 175202-07-0(Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate)
- 175135-43-0(4,5-Dichloro-2-(2,6-dichlorobenzyl)pyridazin-3(2H)-one)
- 172516-45-9(Ethyl 3-(Benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzocthiophene-1-carboxylate)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:97039-63-9)Morpholine-3-carbonitrile
99%
1g
411.0
atkchemica
(CAS:97039-63-9)Morpholine-3-carbonitrile
95%+
1g/5g/10g/100g
discuss personally